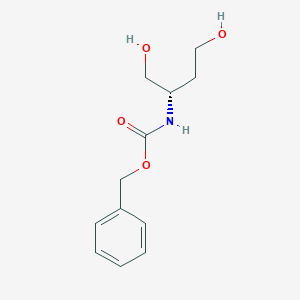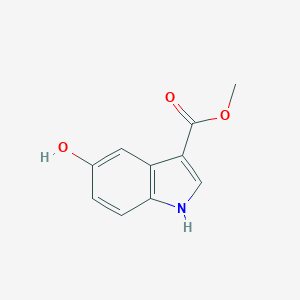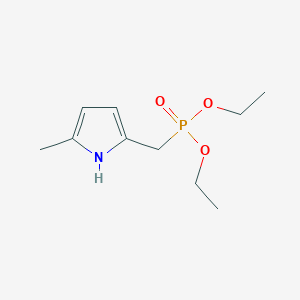
2-(diethoxyphosphorylmethyl)-5-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole is an organophosphorus compound with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a pyrrole ring substituted with a diethoxyphosphinyl group and a methyl group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole typically involves the reaction of 5-methyl-1H-pyrrole with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diethoxyphosphinyl group to other phosphine derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole involves its interaction with specific molecular targets. The diethoxyphosphinyl group can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The pyrrole ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (acryloyloxymethyl)phosphonate
- Methyl 2-(diethoxyphosphoryl)propanoate
- Methyl diethylphosphonoacetate
Uniqueness
2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
113848-06-9 |
|---|---|
Molecular Formula |
C10H18NO3P |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethyl)-5-methyl-1H-pyrrole |
InChI |
InChI=1S/C10H18NO3P/c1-4-13-15(12,14-5-2)8-10-7-6-9(3)11-10/h6-7,11H,4-5,8H2,1-3H3 |
InChI Key |
CJNXLSYPKGOXNM-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC1=CC=C(N1)C)OCC |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(N1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





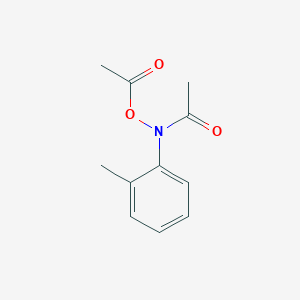
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)

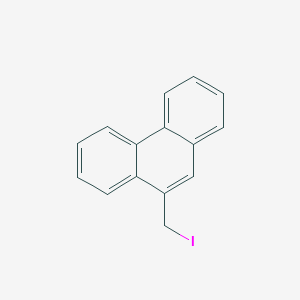
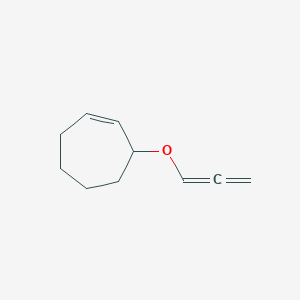
![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)

